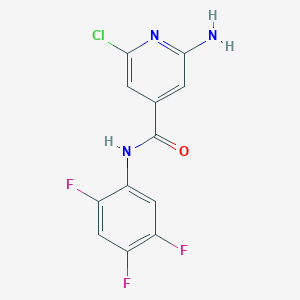
4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of anilines and is known for its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline has potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in vitro. It has also been studied for its potential use as an antidepressant and as a treatment for neurodegenerative disorders. Additionally, it has been studied for its potential use as an inhibitor of protein kinases, which are involved in the development of cancer.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline is not fully understood. However, it is believed to work by inhibiting protein kinases, which are involved in the development of cancer. It may also work by modulating neurotransmitter levels in the brain, which could explain its potential use as an antidepressant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline are not fully understood. However, it has been shown to have anticancer properties in vitro and has potential use as an antidepressant and as a treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline in lab experiments is its potential as an anticancer agent. It has shown promising results in vitro and could be further studied for its potential use in cancer treatment. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the mechanism of action and biochemical and physiological effects are not fully understood, which could limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline. One direction is to further study its potential as an anticancer agent and to investigate its mechanism of action. Another direction is to explore its potential use as an antidepressant and as a treatment for neurodegenerative disorders. Additionally, further research could be done to optimize the synthesis method and to investigate the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline involves several steps. The first step is the synthesis of 4-fluoro-3-methylbenzoic acid, which is then converted to 4-fluoro-3-methylbenzonitrile. The next step involves the reaction of 4-fluoro-3-methylbenzonitrile with pyridine-4-carbaldehyde to form 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)benzamide. Finally, the benzamide is reduced to form 4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline. The synthesis method is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLFMUBIIWBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



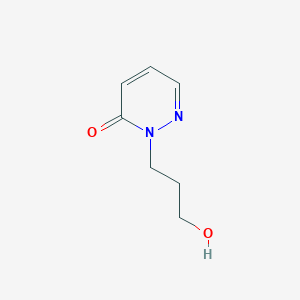
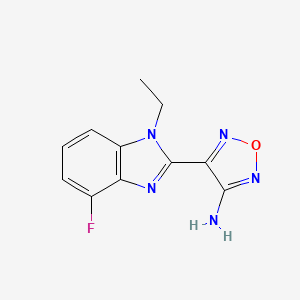
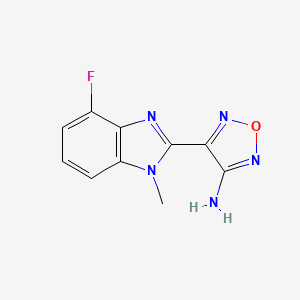

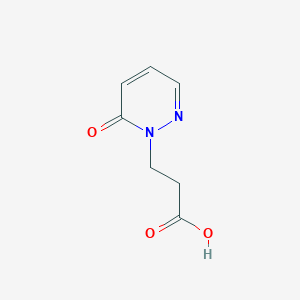
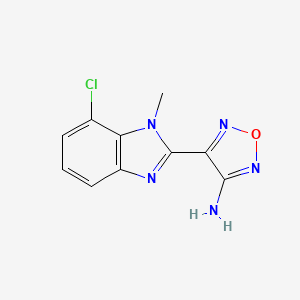
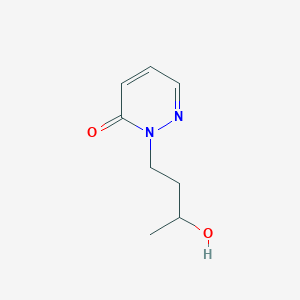

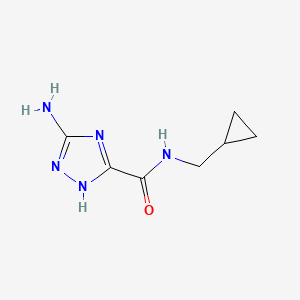
![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
